B701 protein, human herpes virus 6
Description
Overview of Human Herpesvirus 6 (HHV-6) Virology and Genomic Organization
Human herpesvirus 6 (HHV-6) is a member of the Betaherpesvirinae subfamily within the Herpesviridae family, belonging to the Roseolovirus genus along with Human Herpesvirus 7. nih.govnih.govmedscape.com First isolated in 1986 from patients with lymphoproliferative disorders, it was initially named human B-lymphotropic virus. nih.govmdpi.com Subsequent research identified the virus in CD4+ T-lymphocytes, which are its primary target. mdpi.com Like other herpesviruses, HHV-6 can establish lifelong latency after a primary infection and can reactivate later, particularly in immunocompromised individuals. nih.govnih.gov
HHV-6 is classified into two distinct species: HHV-6A and HHV-6B. nih.gov While they share a high degree of genetic similarity, they exhibit differences in cell tropism, epidemiological patterns, and disease associations. nih.govmdpi.com HHV-6B is ubiquitously found in the population and is the causative agent of exanthema subitum (roseola infantum), a common febrile illness in young children. nih.govasm.org HHV-6A is less prevalent and its clinical associations are not as well-defined, though it has been detected in immunocompromised patients. nih.gov
Identification and Initial Characterization of B701 Protein (HHV-6 U16)
The B701 protein, also designated as U16, is one of the gene products of Human Herpesvirus 6. Its identification and initial study were closely linked to investigations into the interactions between HHV-6 and the Human Immunodeficiency Virus (HIV).
The protein is referred to as B701 and is encoded by the U16 gene of HHV-6. nih.govnih.govnih.gov The U16 gene, along with the U17 gene, is part of a group of immediate-early B (IE-B) proteins. nih.gov These genes are classified within the US22 gene family of Human Cytomegalovirus (HCMV), a related betaherpesvirus. nih.govnih.govunl.edu The annotation of the HHV-6 genome has evolved from initial open reading frame (ORF)-based analyses to more complex models incorporating transcriptomics and ribosome profiling, revealing a greater complexity than first assumed. elifesciences.orgelifesciences.org The U16 gene is recognized as a transactivator, a protein that increases the rate of gene transcription. nih.govcollectionscanada.gc.ca
The discovery of the B701 protein stemmed from research observing that HHV-6 coinfection could activate the HIV promoter. nih.govunl.edu Scientists had previously shown that a large 22.25-kb cloned fragment of the HHV-6 genome, named pZVB70, was capable of trans-activating the HIV promoter in laboratory settings. nih.govunl.edu
To pinpoint the specific gene responsible for this activity, the pZVB70 fragment was broken down, and the resulting smaller fragments were tested for their ability to activate the HIV promoter. nih.govunl.edu This systematic approach led to the identification of a 1.8-kb subfragment, which was named B701, as the component responsible for the trans-activation. nih.govunl.edu
Sequence analysis of the B701 fragment predicted that it could encode a protein of 143 amino acids. nih.govunl.edu Early functional studies attributed a regulatory role to this putative protein, suggesting it was an HHV-6 early regulatory protein. nih.govunl.edu This was based on its weak sequence homology to the gene products of the cytomegalovirus early US22 gene family. nih.govunl.edu Further experiments confirmed that cloning the 143-amino-acid coding sequence of B701 and introducing it into cells resulted in the activation of HIV promoter expression. nih.govunl.edu The target for this trans-activation was mapped to the NF-κB binding site on the HIV promoter, suggesting that the B701 protein might function either by directly binding to this site or by interacting with cellular factors like NF-κB. nih.govunl.edu
Properties
CAS No. |
146209-94-1 |
|---|---|
Molecular Formula |
C27H43NO9S |
Synonyms |
B701 protein, human herpes virus 6 |
Origin of Product |
United States |
Genomic Context and Transcriptional Regulation of B701 Protein Expression
Genomic Locus of B701 Protein within the HHV-6 Genome
The genomic placement of the gene encoding the B701 protein dictates its role within the viral replication cascade.
Location within the Immediate-Early B (IE-B) Region
The gene encoding the B701 protein, also designated as HHV-6 U16, is situated within the immediate-early B (IE-B) region of the Human Herpesvirus 6A (HHV-6A) genome. nih.govnih.gov This region is critical for the initial phases of viral gene expression. The B701 protein was first identified from a 22.25-kb cloned HHV-6 fragment, pZVB70, and subsequently narrowed down to a 1.8-kb subfragment responsible for trans-activation activity. nih.govunl.edunih.govasm.org The genomic sequence of the 3.8-kb fragment of HHV-6A strain GS containing B701 is nearly identical to that of the HHV-6A strain U1102. nih.govnih.gov
Gene Size and Open Reading Frame (ORF) Characteristics
An open reading frame (ORF) is a continuous stretch of codons that begins with a start codon and ends at a stop codon. wikipedia.org Sequence analysis of the B701 gene revealed an ORF that potentially encodes a protein of 143 amino acids. nih.govunl.edu This protein shows some limited sequence homology with the US22 family of immediate-early and early genes from human cytomegalovirus (HCMV) but not with other herpesvirus trans-activating proteins like ICP0 and ICP4 of herpes simplex virus type 1. nih.govnih.gov The B701 ORF, specifically U16, is positionally homologous to exon 2 of the HCMV UL36 ORF. nih.gov
| ORF Name | Alias | Encoded Protein Size | Homology |
| U16 | B701 | 143 amino acids | Positional homology to HCMV UL36 ORF exon 2; weak homology to HCMV US22 gene family. nih.govnih.gov |
Transcriptional Control Mechanisms Governing B701 Protein Synthesis
The expression of the B701 protein is a finely regulated process involving specific promoter elements, multiple transcriptional start sites, and complex post-transcriptional modifications.
Identification and Characterization of Putative Promoter Elements
The initiation of transcription is controlled by promoter regions. In the case of the B701 gene, analysis of the genomic sequence upstream of the U16 ORF has led to the identification of two potential TATA boxes. nih.gov These sequences are crucial for the assembly of the transcriptional machinery and the initiation of mRNA synthesis.
Analysis of Transcriptional Start Sites
To pinpoint the exact start of transcription, 5' rapid amplification of cDNA ends (5' RACE) and 5'-extension analyses were performed. nih.govnih.gov These techniques revealed the use of at least two different potential transcription initiation sites for the expression of transcripts that encode the U17 and U16 gene products. nih.govnih.gov This indicates that the regulation of B701 expression is complex, allowing for the generation of multiple transcript variants from this genomic locus.
Post-Transcriptional Processing: Splicing and Polyadenylation Signals
Following transcription, the primary RNA transcript undergoes processing, including splicing and polyadenylation, to produce mature messenger RNA (mRNA). For the B701 gene, a family of transcripts is generated through differential splicing and the use of different polyadenylation signals. nih.govnih.gov
Screening of a cDNA library from HHV-6A(GS) with a probe for the B701 ORF (U16) identified several differently spliced transcripts: nih.govnih.gov
A 1.9 kb cDNA was identified where the ORF is created by splicing together the U17 and U16 ORFs in the same reading frame. nih.gov
A 1.8 kb cDNA was found that includes the ORFs U16 and U15. nih.gov
A third differentially spliced cDNA, named U16+, was identified through 5' RACE. The protein predicted from this transcript is identical to the U16 portion of the U17/U16 spliced product but lacks the U17 portion. nih.govnih.gov
These various transcripts also terminate at different polyadenylation signals, adding another layer of regulatory complexity. nih.govnih.gov The expression of these transcripts is differentially regulated during the viral life cycle; for instance, the U17/U16 spliced products are expressed at immediate-early times post-infection, while a multiply spliced product of U16 is expressed as a late gene. nih.gov
| Identified cDNA Transcripts | Size | Composition | Expression Time |
| Transcript 1 | 1.9 kb | Spliced U17 and U16 ORFs | Immediate-Early nih.govnih.gov |
| Transcript 2 | 1.8 kb | Includes U16 and U15 ORFs | Not specified |
| U16+ | Not specified | Differentially spliced, contains U16 portion only | Late nih.govnih.gov |
Splicing and Generation of Transcript Variants
A key feature of B701/U16 expression is the generation of multiple transcript variants through alternative splicing. This complex splicing pattern allows for the production of different protein isoforms from a single genomic locus. nih.gov
Several distinct transcripts involving the U16 ORF have been characterized:
U17/U16 Spliced Transcript: An open reading frame is generated by splicing together the U17 and U16 ORFs in frame. This transcript is expressed during the immediate-early phase of infection. nih.gov
U16 and U15 Containing Transcript: A 1.8-kb cDNA has been identified that includes both the U16 and U15 ORFs. nih.gov
U16+ Transcript: A differentially spliced cDNA, termed U16+, has been identified through 5' rapid amplification of cDNA ends (5' RACE). The protein predicted from this transcript is identical to the U16 portion of the U17/U16 spliced product but lacks the U17 portion. nih.gov
Multiply Spliced Late Transcript: A multiply spliced gene product that is encoded by U16 is expressed as a late gene, indicating temporal regulation of splicing. nih.gov
This intricate pattern of splicing highlights a sophisticated mechanism for regulating gene expression and expanding the coding capacity of the HHV-6 genome.
Temporal Expression Kinetics of B701 Protein During Hhv 6 Replication
Primary Amino Acid Sequence and Predicted Protein Size of B701 Protein
The open reading frame designated B701, corresponding to the U16 gene of HHV-6A, encodes a protein with a primary sequence of 143 amino acids. nih.gov This protein has a predicted molecular weight of approximately 16.7 kilodaltons (kDa), calculated based on the sum of the molecular weights of its constituent amino acids.
Research has shown that the U16 ORF can be expressed in multiple ways. A differentially spliced transcript, identified as U16+, produces a protein identical to the one encoded by the U16 ORF alone. nih.govmdpi.com Additionally, the U16 ORF can be spliced in-frame with the upstream U17 ORF, creating a larger U17/U16 fusion protein. nih.govmdpi.com However, the B701 protein specifically refers to the 143-amino acid product of the U16 ORF. nih.govnih.gov
| Protein Designation | Associated Gene/ORF | Amino Acid Length | Predicted Molecular Weight (kDa) |
|---|---|---|---|
| B701 | U16 | 143 | ~16.7 |
Bioinformatic Analysis of Conserved Domains and Motifs in B701 Protein
Bioinformatic analyses of the 143-amino acid B701 protein have not identified well-defined, conserved structural domains or motifs that are found in other protein families. Its primary known function is as a transcriptional activator. nih.govnih.govnih.gov This transactivating function implies the existence of at least one functional transactivation domain within its sequence, which is responsible for interacting with the host cell's transcriptional machinery to upregulate the expression of specific viral and cellular genes. For instance, the B701 (U16) gene product has been demonstrated to transactivate the Human Immunodeficiency Virus (HIV) Type 1 Long Terminal Repeat (LTR) promoter. nih.govnih.govfrontiersin.org
Evolutionary Relationships and Sequence Homology of B701 Protein
The evolutionary context of the B701 protein places it within a specific family of betaherpesvirus proteins while distinguishing it from the transactivators of other herpesvirus subfamilies.
The B701 protein (U16) belongs to the US22 family of genes, a group of proteins found within the Betaherpesvirinae subfamily. nih.govhhv-6foundation.org The HHV-6 U16 gene is positionally homologous to the UL36 gene of Human Cytomegalovirus (HCMV), another well-characterized betaherpesvirus. nih.govmdpi.comhhv-6foundation.org Like its HHV-6 counterpart, the HCMV UL36 gene is part of a complex transcriptional unit that produces multiple spliced transcripts.
| HHV-6 Protein | Virus Family | Homologous Protein (Gene) | Relationship |
|---|---|---|---|
| B701 (U16) | Betaherpesvirinae | HCMV pUL36 | Positional homolog, member of the US22 gene family |
The B701 protein's role as a transactivator distinguishes it functionally and structurally from the major transactivators of the Alphaherpesvirinae subfamily, such as Infected Cell Protein 0 (ICP0) and Infected Cell Protein 4 (ICP4) of Herpes Simplex Virus 1 (HSV-1).
ICP0 is a large, 775-amino acid multifunctional protein. nih.gov A key feature of ICP0 is its N-terminal C3HC4 "Really Interesting New Gene" (RING)-finger domain, which confers E3 ubiquitin ligase activity. mdpi.comnih.gov This enzymatic function is central to ICP0's ability to counteract host defenses by targeting cellular proteins for proteasomal degradation. B701, being a much smaller protein, lacks such a complex domain architecture and has no known enzymatic activity.
ICP4 is another large, essential transactivator in HSV-1, a 175-kDa phosphoprotein composed of 1298 amino acids. frontiersin.orgoup.com Its structure includes a well-defined DNA-binding domain (DBD) that recognizes specific sequences in the promoters of early and late viral genes, as well as distinct N-terminal and C-terminal activation domains. frontiersin.orgoup.commdpi.com ICP4 functions as the master regulator of the HSV-1 lytic cycle by directly binding to viral promoters. In contrast, B701's transactivation mechanism, as suggested by its ability to activate the heterologous HIV LTR, appears to be less sequence-specific and does not involve direct DNA binding in the manner of ICP4. nih.gov
Therefore, while B701 shares the general function of transcriptional activation with alphaherpesvirus proteins like ICP0 and ICP4, it is a fundamentally distinct protein in terms of its size, domain structure, and mechanism of action.
Functional Elucidation of B701 Protein in Viral and Host Processes
Role of B701 Protein as an Immediate-Early Regulatory Protein
The B701 protein is characterized as a putative immediate-early regulatory protein of HHV-6. Immediate-early (IE) genes are the first class of viral genes to be transcribed upon infection of a host cell. Their protein products, like B701, are crucial for orchestrating the subsequent phases of the viral life cycle. These regulatory proteins typically function as transactivators, meaning they enhance the expression of other viral and sometimes cellular genes.
The designation of B701 as an immediate-early protein stems from several lines of evidence. It exhibits weak sequence homology with the gene products of the cytomegalovirus early US22 gene family, suggesting a role as an early regulatory protein for HHV-6. Furthermore, its function in transactivating viral promoters, a hallmark of IE proteins, supports this classification. The expression of IE proteins is essential for creating a cellular environment that is favorable for viral replication and for activating the expression of early and late viral genes required for DNA synthesis and the assembly of new virions.
Mechanisms of Transcriptional Transactivation by B701 Protein
A primary function of the B701 protein is its ability to act as a transcriptional transactivator. This process involves the protein influencing the rate of transcription from specific gene promoters, thereby upregulating gene expression.
Targeting of Heterologous Viral Promoters (e.g., Human Immunodeficiency Virus Type 1 Long Terminal Repeat - HIV-1 LTR)
A significant finding in the study of B701 is its ability to transactivate the long terminal repeat (LTR) promoter of the Human Immunodeficiency Virus Type 1 (HIV-1). This is particularly relevant as HHV-6 and HIV-1 can infect the same types of cells, specifically human T-cell lines. Co-infection with both viruses in laboratory settings can lead to an activation of the HIV promoter and an acceleration of the cytopathic effects.
Studies have demonstrated that a 1.8-kb subfragment of the HHV-6 genome, named B701, is responsible for this transactivation of the HIV promoter. When the coding sequence for the 143-amino-acid protein encoded by B701 was cloned and transfected into cells, it was shown to activate the expression of genes under the control of the HIV promoter. This cross-viral transactivation suggests that HHV-6 could act as a cofactor in HIV-1 infection, potentially influencing the progression of AIDS. Several HHV-6 proteins have been identified as capable of transactivating the HIV-1 LTR promoter, indicating a synergistic interaction between the two viruses. nih.gov
Identification of B701 Protein-Responsive Promoter Elements (e.g., NF-κB Binding Site)
To understand how B701 activates the HIV-1 LTR, researchers have worked to identify the specific DNA sequences within the promoter that are responsive to the protein. Studies have successfully mapped the target site for the B701 protein to the NF-κB binding site within the HIV promoter. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) family of transcription factors is crucial for regulating immune responses, inflammation, and cell survival. nih.govfrontiersin.orgnih.govmdpi.com The HIV-1 promoter contains tandem Sp1 binding motifs and NF-κB binding sites that are essential for transactivation. nih.gov
Experiments using a mutated HIV promoter, where the NF-κB binding site was abolished, showed that the transactivating effect of B701 was lost. This confirms that the NF-κB site is the specific element through which B701 exerts its effect on the HIV-1 LTR.
Investigation of Direct vs. Indirect Mechanisms in Promoter Modulation
With the identification of the NF-κB binding site as the target, the question arises whether B701 acts directly or indirectly on this promoter element. A direct mechanism would involve the B701 protein binding directly to the NF-κB DNA sequence. An indirect mechanism, on the other hand, would suggest that B701 interacts with cellular factors, such as the NF-κB proteins themselves, or modulates a signaling pathway that leads to the activation of NF-κB, which then binds to the promoter.
Current research suggests that the B701 protein may function through either a direct binding to the NF-κB site or by involving cellular factors like NF-κB, either directly or indirectly. The regulation of overlapping promoters can be influenced by both direct and indirect effects, where a regulatory protein can alter the binding of other factors like RNA polymerase. nih.gov The precise mechanism by which B701 modulates the NF-κB site is an area of ongoing investigation.
Contribution of B701 Protein to HHV-6 Viral Replication Dynamics
As an immediate-early regulatory protein, B701 is fundamentally important to the replication dynamics of HHV-6. By initiating a cascade of gene expression, it sets the stage for the production of new virus particles. The transactivation function of B701 is likely crucial for activating the expression of HHV-6 early genes, which are involved in viral DNA replication.
Herpesvirus DNA replication is a complex process that requires a number of virally encoded factors, including a DNA polymerase, a helicase/primase complex, and a single-strand DNA-binding protein. uconn.edu The expression of these essential replication proteins is dependent on the prior expression of immediate-early transactivators like B701. Although the specific HHV-6 genes activated by B701 have not been fully elucidated, its role as a transactivator positions it as a critical initiator of the lytic replication cycle. The HHV-6 immediate-early protein 2 (IE2) has been characterized as a promiscuous transcriptional activator that can induce transcription from various promoters, suggesting that such proteins play a vital role in initiating the expression of numerous HHV-6 genes. researchgate.net
Modulation of Host Cellular Pathways by B701 Protein
Viruses are adept at manipulating host cellular pathways to create an environment conducive to their replication and to evade the host's immune response. frontiersin.orgmdpi.comnih.govbiorxiv.org The B701 protein contributes to this modulation, most notably through its interaction with the NF-κB pathway.
By targeting the NF-κB binding site, B701 influences a central signaling pathway in human cells. The NF-κB system is a key regulator of innate and adaptive immunity. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and other molecules involved in antiviral defense. By hijacking this pathway, B701 can potentially manipulate the host's immune response to HHV-6 infection. Other HHV-6 immediate-early proteins have also been shown to interfere with host cell processes; for instance, the IE1 protein interacts with the host protein NBS1 and inhibits ATM signaling, leading to genomic instability. embopress.orgnih.gov This demonstrates a common strategy among HHV-6 IE proteins to modulate critical host cellular functions. The transactivation of the HIV-1 LTR via the NF-κB site by B701 is a clear example of how a viral protein can modulate host-relevant pathways to the potential advantage of the virus or a co-infecting pathogen.
Interactions with Host Transcription Factors and Co-regulators
The B701 protein is a known transactivator, a protein that increases the rate of gene transcription. Its ability to modulate host and viral gene expression is a key element of its function. Research has demonstrated that the B701 protein, along with its spliced variants, can transactivate the long terminal repeat (LTR) of the Human Immunodeficiency Virus (HIV-1). nih.govnih.gov This transactivation is a crucial finding, suggesting a potential mechanism for the observed interplay between HHV-6 and HIV-1 in co-infected individuals. nih.gov
Furthermore, studies have shown that the protein encoded by the HHV-6 U16 gene can transactivate the transforming genes of the Human Papillomavirus (HPV). nih.gov This interaction highlights the potential of B701 to influence the expression of genes from other co-infecting viruses, which could have significant implications for disease progression.
While the specific host transcription factors that B701 directly binds to are still under extensive investigation, its ability to transactivate viral promoters suggests that it likely interacts with the host's general transcription machinery. This could involve interactions with basal transcription factors or co-regulators that are essential for the assembly of the transcription initiation complex. The promiscuous nature of some herpesvirus transactivators suggests that B701 might not have a single, specific target but rather a broader influence on transcription. For instance, the immediate-early protein 2 (IE2) of HHV-6 has been shown to induce the transcription of promoters driven by various responsive elements, including CRE, NFAT, and NF-κB. researchgate.net Although this finding is not directly about B701, it points to the multifaceted ways HHV-6 proteins can hijack host transcriptional control.
B701 Protein in Hhv 6 Pathogenesis and Inter Viral Interactions
Contribution of B701 Protein to HHV-6 Pathogenicity Mechanisms
The pathogenicity of Human Herpesvirus 6 (HHV-6) is intricately linked to its lifecycle, which includes lytic (active) and latent phases. The immediate-early (IE) proteins, including the one identified as B701, are fundamental to this process. nih.govnih.gov These proteins act as transactivators, meaning they regulate the expression of other viral genes, thereby controlling the cascade of viral replication. nih.gov
The B701 protein, a 143-amino-acid protein, shows some homology with the US22 gene family of cytomegalovirus, suggesting it functions as an early regulatory protein. nih.gov The expression of IE genes is a prerequisite for the synthesis of early (E) and late (L) viral proteins. nih.gov Early proteins are primarily involved in viral DNA replication, while late proteins are the structural components of new virus particles. nih.gov By initiating this cascade, IE proteins like B701 are essential for the production of new virions and the progression of lytic infection.
Furthermore, some HHV-6 IE proteins have been shown to interact with host cell structures and pathways. For instance, the IE1 protein of HHV-6 localizes to promyelocytic leukemia (PML) nuclear bodies, which are involved in the host's intrinsic antiviral defense. nih.govresearchgate.net Unlike other herpesviruses that disrupt these bodies, HHV-6 IE1 forms a stable interaction with them, suggesting a unique mechanism of modulating the host's antiviral response. nih.gov The stability of the IE1 protein is enhanced by a process called SUMOylation, which may contribute to its sustained function during infection. nih.gov By orchestrating the viral gene expression cascade and interacting with host defense mechanisms, proteins like B701 are central to the virus's ability to replicate and cause disease.
Hypothesized Involvement of B701 Protein in HHV-6 Latency and Reactivation (based on its IE nature)
Like all herpesviruses, HHV-6 can establish a lifelong latent infection, persisting in the host with limited viral gene expression. nih.govmdpi.com The virus is thought to establish latency in monocytes, macrophages, and bone marrow progenitor cells. nih.govmdpi.com Reactivation from this latent state can occur, particularly during periods of immunosuppression. youtube.com
Immediate-early (IE) proteins are believed to be key players in the switch from latency to lytic replication. nih.gov It is hypothesized that the initial trigger for reactivation involves the expression of IE genes. nih.gov In latently infected cells, the expression of major IE proteins is typically suppressed. nih.govasm.org However, specific latency-associated transcripts have been identified that overlap with the IE gene region. nih.govasm.org It is thought that upon receiving a reactivation signal, these transcripts could be translated to produce IE proteins, initiating the lytic cascade. nih.govasm.org
Given that B701 is an IE protein, it is plausible that its expression is one of the first steps in the reactivation process. nih.gov The regulation of IE gene expression is therefore a critical control point in the viral lifecycle, determining whether the virus remains dormant or enters a productive, disease-causing state. frontiersin.org While the precise mechanisms are still under investigation, the role of IE proteins in initiating the lytic cycle makes them a logical focus for understanding and potentially controlling HHV-6 reactivation.
Advanced Methodologies for Characterizing B701 Protein Function
Recombinant DNA Techniques for B701 Protein Expression and Manipulation
The foundational step in characterizing a specific viral protein is often its expression in a controlled, heterologous system. Recombinant DNA technology allows for the isolation and amplification of the gene encoding the B701 protein, followed by its insertion into various expression vectors.
Researchers have successfully amplified the open reading frame (ORF) of B701 (U16) from the HHV-6A (strain GS) genome using the polymerase chain reaction (PCR). nih.govnih.gov To facilitate the cloning process, restriction sites, such as SalI and HindIII, were incorporated into the PCR primers. nih.gov This allowed for the directional ligation of the amplified B701 gene into different types of expression vectors.
Prokaryotic expression systems, particularly E. coli, have been a common choice for producing the B701 protein. The B701 ORF has been ligated into several prokaryotic expression vectors, including pATH-2, pET-3b, and pGEMEX. nih.gov These vectors are designed for high-level protein expression under the control of inducible promoters, such as the T7 promoter, which is activated by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The use of different vectors allows for the production of B701 as a fusion protein, for instance with a tag that facilitates purification and detection. However, the expression of a B701 fusion protein has been shown to be unstable in some systems, leading to degradation. nih.gov
For studies requiring post-translational modifications or a more native folding environment, eukaryotic expression systems are employed. The B701 ORF has been cloned into mammalian expression vectors for transfection into various cell lines, including human T-cell lines and monkey kidney cells (CV-1). nih.gov Furthermore, the baculovirus expression vector system (BEVS) represents a powerful alternative for producing high yields of recombinant proteins in insect cells, a technique that has been widely applied for other herpesvirus proteins. nih.govmdpi.com
Table 1: Examples of Recombinant DNA Techniques for B701 Protein Expression
| Technique/Vector System | Purpose | Key Features | Reference(s) |
| PCR Amplification | Isolation and amplification of the B701 (U16) ORF. | Use of specific primers with engineered restriction sites (e.g., SalI, HindIII). | nih.gov |
| Prokaryotic Expression (e.g., pATH-2, pET-3b, pGEMEX) | High-level production of the B701 protein in E. coli. | Inducible promoters (e.g., T7); often produces fusion proteins. | nih.gov |
| Mammalian Expression Vectors | Expression of B701 in mammalian cells for functional assays. | Allows for proper folding and potential post-translational modifications. | nih.gov |
| Baculovirus Expression Vector System (BEVS) | High-yield production of recombinant B701 in insect cells. | Suitable for producing complex eukaryotic proteins. | nih.govmdpi.com |
Reporter Gene Assays for Quantifying Transcriptional Activity
Reporter gene assays are a cornerstone for studying the regulatory functions of proteins like B701, particularly its ability to act as a transcriptional activator. These assays measure the activity of a specific promoter that is fused to a gene encoding a readily quantifiable protein (the reporter).
Early studies on HHV-6 identified that a genomic fragment containing the B701 ORF could transactivate the long terminal repeat (LTR) promoter of the human immunodeficiency virus (HIV-1). nih.govnih.gov To pinpoint the responsible gene, subfragments of the initial genomic clone were tested for their ability to activate the HIV-1 LTR linked to a chloramphenicol (B1208) acetyltransferase (CAT) reporter gene. nih.gov In these cotransfection assays, a plasmid containing the B701 ORF and a plasmid containing the HIV-LTR-CAT construct were introduced into host cells. The expression of the CAT enzyme was then measured as an indicator of the B701 protein's ability to activate the HIV-1 promoter.
Further research confirmed that the 143-amino-acid protein encoded by the B701 ORF is indeed responsible for this transactivation. nih.gov The results from these reporter gene assays demonstrated that B701 can function as a regulatory protein, influencing the expression of other viral genes. The choice of reporter gene can influence the outcome of these assays, with CAT and to a lesser extent, thymidine (B127349) kinase, being responsive in the context of HHV-6 transactivation. asm.org
Table 2: Reporter Gene Assay for B701 Transcriptional Activity
| Assay Component | Description | Finding | Reference(s) |
| Effector Plasmid | Expression vector containing the HHV-6 B701 (U16) ORF. | The B701 protein is the transactivating factor. | nih.govnih.gov |
| Reporter Plasmid | HIV-1 LTR promoter linked to the Chloramphenicol Acetyltransferase (CAT) gene. | B701 expression leads to the activation of the HIV-1 LTR promoter. | nih.govnih.gov |
| Host Cells | Human T-cell lines and monkey kidney cells (CV-1). | Demonstrates the transactivating function of B701 in different cellular contexts. | nih.gov |
Molecular Techniques for Mapping Protein-DNA Interactions
Understanding how a transcriptional activator like B701 functions requires the identification of the specific DNA sequences to which it or the cellular factors it influences binds. While direct binding of B701 to DNA has not been definitively shown, studies have mapped the responsive element within the HIV-1 promoter.
By using reporter constructs with deletions in the HIV-1 LTR, the target site for the transactivating effect of B701 was mapped to the NF-κB binding site. nih.gov This suggests that B701 may exert its effect by either directly binding to this site or by interacting with cellular factors, such as NF-κB, that in turn bind to this sequence. nih.gov
To definitively map protein-DNA interactions, several advanced molecular techniques could be applied to the study of B701:
Electrophoretic Mobility Shift Assay (EMSA): This technique can determine if a protein directly binds to a specific DNA fragment in vitro. Purified recombinant B701 protein would be incubated with a labeled DNA probe containing the putative binding site (e.g., the NF-κB site). A shift in the mobility of the DNA probe upon electrophoresis would indicate a direct protein-DNA interaction.
Chromatin Immunoprecipitation (ChIP): ChIP assays are used to identify the DNA sequences that a protein is associated with in vivo. Cells expressing B701 would be treated to cross-link proteins to DNA. The chromatin would then be sheared, and an antibody specific to B701 would be used to immunoprecipitate the protein-DNA complexes. The associated DNA could then be identified by PCR (ChIP-PCR) or high-throughput sequencing (ChIP-seq).
Biochemical Approaches for Analyzing B701 Protein-Protein Interactions
Viral regulatory proteins often function by interacting with a host of cellular and other viral proteins. Identifying the interaction partners of B701 is crucial to understanding its mechanism of action. Several high-throughput and targeted biochemical approaches are available for this purpose.
Yeast Two-Hybrid (Y2H) System: This genetic method is a powerful tool for screening a library of potential interacting partners. nih.govnih.gov The B701 gene would be cloned into a "bait" vector, and a library of cDNAs from host cells would be cloned into a "prey" vector. If the B701 "bait" protein interacts with a "prey" protein, a functional transcription factor is reconstituted, leading to the expression of a reporter gene in the yeast. This allows for the identification of novel protein-protein interactions.
Co-immunoprecipitation (Co-IP): This technique is used to verify protein-protein interactions in a cellular context. Cells expressing a tagged version of the B701 protein would be lysed, and an antibody against the tag would be used to pull down the B701 protein. Any proteins that are bound to B701 will be co-precipitated and can be identified by Western blotting or mass spectrometry.
Mass Spectrometry: For a broader, unbiased identification of interacting partners, the protein complexes isolated by co-immunoprecipitation with B701 can be analyzed by mass spectrometry. This can provide a comprehensive list of proteins that are part of the B701 interactome.
Cellular Assays for Investigating B701 Protein's Impact on Host Cell Biology
Beyond its role in transcriptional regulation, the B701 protein may have other significant effects on the biology of the host cell. Cellular assays are essential for investigating these potential impacts.
Cell Cycle Analysis: Many viral proteins manipulate the host cell cycle to create a more favorable environment for viral replication. To investigate if B701 affects the cell cycle, cells could be transfected with a B701 expression vector. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) would then be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide. Studies on HHV-6 have shown that the virus can induce a G1/S phase arrest in glial precursor cells, and specific viral immediate-early proteins are sufficient to cause this arrest. nih.gov Similar targeted studies on B701 would clarify its specific role.
Apoptosis Assays: Viruses can either induce or inhibit apoptosis (programmed cell death) to facilitate their replication and spread. The effect of B701 expression on apoptosis can be assessed using various assays. For instance, transfected cells can be stained with Annexin V and propidium iodide to detect early and late apoptotic cells by flow cytometry. HHV-6 infection has been shown to induce apoptosis in CD4+ T cells, often through indirect mechanisms. asm.orgnih.gov Determining the specific contribution of B701 to this process is an important area of investigation.
Gene Expression Profiling: To gain a global view of how B701 alters the host cell environment, RNA sequencing (RNA-seq) can be performed on cells expressing the B701 protein. By comparing the transcriptomes of B701-expressing cells to control cells, researchers can identify host genes and cellular pathways that are up- or down-regulated by the viral protein. This can provide valuable clues about its broader cellular functions.
Table 3: Cellular Assays for Investigating B701's Impact
| Assay | Purpose | Methodology | Potential Insights |
| Cell Cycle Analysis | To determine if B701 expression alters the host cell cycle progression. | Flow cytometry of propidium iodide-stained cells. | Identification of cell cycle arrest or progression induced by B701. |
| Apoptosis Assays | To assess whether B701 induces or inhibits programmed cell death. | Annexin V/propidium iodide staining and flow cytometry. | Understanding the role of B701 in viral strategies to control cell survival. |
| Gene Expression Profiling (RNA-seq) | To identify global changes in host gene expression in response to B701. | High-throughput sequencing of cellular RNA. | Revealing cellular pathways and processes modulated by B701. |
Future Research Trajectories and Unanswered Questions Regarding B701 Protein
Comprehensive Mapping of the B701 Protein Interactome
A crucial next step in understanding the function of the B701 protein is to comprehensively map its network of interactions with both viral and host cell proteins. Early studies suggest that B701's transactivation of the HIV-1 promoter is mediated through the NF-κB binding site, implying a functional interaction with the NF-κB signaling pathway or its components. nih.govasm.org However, the full spectrum of its binding partners is unknown.
Future research should employ advanced proteomics techniques, such as yeast two-hybrid (Y2H) screening, affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID). These methods would allow for an unbiased, large-scale identification of proteins that physically associate with B701 within the cellular environment during HHV-6 infection. Identifying this "interactome" will provide critical clues about the cellular pathways that B701 manipulates, which may extend beyond transcriptional regulation to areas like signal transduction, DNA repair, or apoptosis.
Structural Biology Approaches for B701 Protein Architecture
Currently, no high-resolution structural data exists for the B701 protein. Determining its three-dimensional architecture is essential for understanding its mechanism of action at a molecular level. Future investigations should prioritize solving the structure of B701, as well as its complexes with identified interaction partners.
Key methodologies to achieve this would include:
X-ray Crystallography: This technique could provide an atomic-level view of the B701 protein, revealing the precise arrangement of its domains and the structural basis for its functions.
Cryo-Electron Microscopy (Cryo-EM): For larger complexes involving B701 and its binding partners, cryo-EM would be an invaluable tool to visualize their assembly and conformational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR could be used to study the protein's dynamics and interactions in solution.
Elucidating the structure would inform how B701 engages with DNA or other proteins, providing a foundation for the rational design of targeted inhibitors.
Elucidating B701 Protein's Precise Role in HHV-6 Variant-Specific Pathogenesis (HHV-6A vs. HHV-6B)
The two variants of HHV-6, HHV-6A and HHV-6B, exhibit differences in cell tropism, clinical associations, and pathogenic potential, with HHV-6A often described as more neurovirulent. wikipedia.orgnih.gov The B701 protein was initially characterized in the HHV-6A strain GS. nih.govnih.gov A critical unanswered question is whether the B701/U16 protein and its homolog in HHV-6B contribute to these variant-specific differences.
Future comparative studies are needed to:
Identify and sequence the U16 homolog in a wider range of HHV-6B clinical isolates.
Compare the expression patterns and levels of the B701/U16 protein during infection with HHV-6A versus HHV-6B in relevant cell types (e.g., T-cells, glial cells).
Functionally characterize the HHV-6B U16 homolog, particularly its ability to transactivate viral and cellular promoters, and compare its activity to that of the HHV-6A B701 protein.
These investigations will clarify whether divergence in this specific protein contributes to the distinct clinical outcomes observed between the two viral variants.
Investigation of B701 Protein's Contributions to HHV-6 Immune Evasion Strategies
The ability of the B701 protein to modulate the NF-κB pathway suggests a potential role in manipulating the host's immune and inflammatory responses. nih.govasm.org While not a direct mechanism of immune evasion like the downregulation of MHC molecules, interfering with a central signaling hub like NF-κB could have profound effects on the antiviral state of the cell.
Future research should directly investigate how B701 expression impacts innate and adaptive immune signaling. This would involve experiments to determine if B701 can:
Inhibit or aberrantly activate the expression of pro-inflammatory cytokines, chemokines, and interferons.
Interfere with the function of key immune cells, such as T-lymphocytes or antigen-presenting cells.
Modulate cellular antiviral restriction factors.
Understanding these potential immunomodulatory functions is key to comprehending how HHV-6 establishes infection and persists in the host.
Development of Novel Molecular Probes and Inhibitors Targeting B701 Protein Activity
Given its role as a transactivator that potentially influences viral replication and pathogenesis, the B701 protein represents a novel target for antiviral therapy. nih.gov The development of specific inhibitors could disrupt its function and serve as valuable research tools and potential therapeutic leads.
Future efforts in this area should include:
Development of High-Throughput Screens (HTS): Once a robust assay for B701 activity is established (e.g., a reporter assay for its transactivation function), HTS campaigns can be launched to screen large libraries of small molecules for inhibitory activity.
Rational Drug Design: Based on the future structural data of B701, computational methods can be used to design molecules that specifically bind to its active sites or disrupt key protein-protein interactions.
Creation of Molecular Probes: The development of fluorescently-tagged or biotinylated versions of B701 inhibitors would create powerful molecular probes. These probes would be instrumental in studying the protein's localization, interactions, and dynamics within living cells, further validating it as a therapeutic target.
Targeting a regulatory protein like B701 offers a potentially new strategy for combating HHV-6 infections, moving beyond conventional drugs that target viral DNA replication.
Q & A
Q. What experimental approaches are used to identify and characterize the transactivation function of the HHV-6 B701 protein on the HIV promoter?
The B701 protein’s transactivation activity was identified through restriction enzyme digestion of the HHV-6 pZVB70 fragment, followed by subcloning and transfection into T-cell lines (e.g., CV-1 cells). Luciferase reporter assays were employed to measure HIV promoter activation, and sequence analysis revealed the B701 protein’s homology to the cytomegalovirus US22 gene family. The NF-κB binding site on the HIV promoter was identified as the target using deletion/mutation assays .
Q. How can researchers validate the functional role of B701 in modulating NF-κB signaling pathways?
Methodologies include:
Q. What are the limitations of current serological assays in distinguishing HHV-6 infection from cross-reactive herpesviruses?
ELISA and Western blotting using whole-virus antigens often lack specificity due to shared epitopes among herpesviruses (e.g., herpes B virus). Solutions include:
- Using recombinant B701 protein as a target antigen to reduce cross-reactivity.
- Developing monoclonal antibodies against B701-specific epitopes.
- Combining PCR with serology to confirm active infection .
Advanced Research Questions
Q. How can structural systems biology approaches resolve functional ambiguities in the B701 protein’s homology to the US22 family?
AlphaFold-predicted structures of B701 and US22 homologs can be compared using tools like FoldSeek to identify conserved domains. Molecular dynamics simulations can test hypotheses about binding interfaces (e.g., NF-κB interactions). Experimental validation via cryo-EM or X-ray crystallography is critical to confirm predicted structural motifs .
Q. What strategies address contradictory findings in studies linking HHV-6 B701 to multiple sclerosis (MS) pathogenesis?
- Systematic meta-analyses of high-quality studies (e.g., PCR-based detection in cerebrospinal fluid vs. serology).
- Longitudinal cohort studies tracking HHV-6 viral load and B701 expression in MS patients pre-/post-relapse.
- Single-cell RNA-seq to identify cell-type-specific interactions between B701 and host immune genes (e.g., IL-6, TNF-α) .
Q. How can protein-protein interaction (PPI) networks elucidate B701’s role in HHV-6-host interplay?
- Affinity purification-mass spectrometry (AP-MS) to map B701-binding partners in infected cells.
- CRISPR-Cas9 screens to identify host factors essential for B701-mediated transactivation.
- Integration with public PPI databases (e.g., STRING) to prioritize pathways like NF-κB or interferon signaling .
Q. What methodologies improve the detection of chromosomally integrated HHV-6 (ciHHV-6) in clinical samples?
- Digital PCR to quantify viral DNA copy number relative to host RNase P.
- RNA FISH to distinguish active replication (RNA+) from latent integration.
- PBMC subpopulation sorting (e.g., CD4+ T cells) to isolate replication-competent virus .
Methodological Challenges and Solutions
Q. How can researchers optimize in vitro models to study B701’s impact on HIV co-infection?
- Use primary CD4+ T cells instead of immortalized lines to preserve physiological signaling.
- Engineer HHV-6 mutants with B701 deletions (via CRISPR/Cas9) to isolate its role in HIV transactivation.
- Multi-omics integration (e.g., ATAC-seq + RNA-seq) to map chromatin remodeling effects .
Q. What computational tools are critical for analyzing B701’s evolutionary divergence from other herpesviral proteins?
Q. How can contradictory results in B701’s regulatory mechanisms be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
